molecular formula C20H25N3O2S B2956765 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 2097898-24-1

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2956765
CAS No.: 2097898-24-1
M. Wt: 371.5
InChI Key: DWFHSNUZVGNTFZ-UHFFFAOYSA-N
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Description

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a synthetic small molecule of high purity designed for pharmaceutical and chemical research. Its structure incorporates a pyrrolidine ether-linked to a 2-methylpyrimidine ring, a scaffold frequently explored in medicinal chemistry for its potential to interact with various enzymatic targets . This central core is conjugated to a phenyl ethanone moiety bearing a propan-2-ylsulfanyl (isopropylthio) substituent, which may influence the compound's hydrophobicity and electronic properties. The specific biological activity, molecular targets, and research applications for this precise molecule are not yet fully characterized in the available scientific literature and require further investigation. Based on its structural features, which are common in drug discovery, this reagent is a candidate for use in high-throughput screening assays, as a building block in the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies. Researchers are encouraged to investigate its potential utility in their specific projects. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-14(2)26-18-6-4-16(5-7-18)12-20(24)23-11-9-17(13-23)25-19-8-10-21-15(3)22-19/h4-8,10,14,17H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFHSNUZVGNTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple stepsThe final step involves the addition of the phenyl group with the propan-2-ylsulfanyl substituent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The pyrrolidine ring and phenyl group can enhance the compound’s binding affinity and specificity. The propan-2-ylsulfanyl substituent may also play a role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name & Source Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound: 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one Pyrrolidine-pyrimidine, ethanone linker 4-(propan-2-ylsulfanyl)phenyl C₁₈H₂₁N₃O₂S ~347.4 N/A (Inferred: Moderate lipophilicity)
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one Pyrimidine, ethanone linker 4-fluorophenyl, 2-(methylsulfanyl)pyrimidine C₁₃H₁₁FN₂OS 262.3 Potential kinase inhibition (structural analogy)
2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one Pyrrolidine-pyrimidine, ethanone linker 4-fluorophenylsulfanyl C₁₇H₁₈FN₃O₂S 347.4 Higher polarity due to fluorine substituent
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one Bromophenyl, methoxyphenyl C₂₀H₁₄BrN₃O₃ 432.25 Antioxidant activity (79.05% at tested conc.)
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone Pyrazolo-pyrimidine, piperidine, methanone Methanesulfonylphenyl, methyl-pyrrolidinylmethylpyridine C₃₀H₃₂N₈O₄S 600.7 Likely kinase inhibitor (structural analogy)

Key Structural Differences and Implications

Pyrrolidine vs. Pyridine/pyrimidine hybrids () exhibit planar aromatic systems, enhancing π-π stacking with biological targets, whereas pyrrolidine introduces non-planarity .

Methylsulfanyl in offers intermediate hydrophobicity, balancing solubility and bioavailability .

Functional Group Impact on Bioactivity :

  • Fluorine substituents () enhance electronegativity and metabolic stability but may reduce solubility .
  • Methanesulfonyl groups () improve water solubility and hydrogen-bonding capacity, critical for target engagement .

Research Findings on Analogues

  • Antioxidant Activity : Pyridin-2(1H)-one derivatives () with bromophenyl and methoxyphenyl groups showed up to 79.05% radical scavenging, suggesting electron-donating substituents enhance antioxidant capacity . The target compound’s isopropylsulfanyl group, being electron-withdrawing, may reduce such activity but improve stability.
  • Kinase Inhibition Potential: Pyrazolo-pyrimidine derivatives () and pyrimidine-ethanone hybrids () are established kinase inhibitors, suggesting the target compound may share similar mechanisms .

Biological Activity

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a synthetic organic compound with a complex structure that suggests potential biological activity. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Molecular Formula C17H19N3O2
Molecular Weight 297.358 g/mol
IUPAC Name This compound
CAS Number 2034502-58-2

The compound features a pyrrolidine ring, a pyrimidine moiety, and a phenyl group, which may contribute to its biological activity.

Currently, the specific mechanisms through which this compound exerts its biological effects are not well characterized. However, the presence of functional groups such as the pyrrolidine and pyrimidine rings suggests potential interactions with various biological targets, including enzymes and receptors.

Potential Targets

Research indicates that compounds with similar structures often target:

  • Enzymes : Such as kinases or phosphatases.
  • Receptors : Including G-protein coupled receptors (GPCRs) or nuclear receptors.

The exact targets for this compound remain to be elucidated through further studies.

Antimicrobial Activity

Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties. For instance, compounds featuring pyrimidine rings have shown efficacy against various bacterial strains. Future research could explore the antimicrobial potential of this specific compound through in vitro assays against pathogens.

Antioxidant Activity

Compounds with similar structural motifs have been evaluated for their antioxidant capabilities. The presence of electron-donating groups in the structure may enhance radical scavenging activity. Assays such as DPPH or ABTS could be employed to assess this property.

Case Studies and Research Findings

Recent literature highlights several studies relevant to compounds structurally related to this compound:

  • Anticancer Activity : A study investigated the cytotoxic effects of structurally similar compounds on human cancer cell lines (e.g., prostate and breast cancer). Results indicated significant reductions in cell viability, suggesting potential anticancer properties .
  • Enzyme Inhibition : Research into related compounds has revealed inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . Investigating whether this compound exhibits similar inhibition could provide insights into its therapeutic potential.
  • Computational Studies : Molecular docking simulations have been utilized to predict interactions between similar compounds and biological targets. These studies can guide experimental validation by identifying promising candidates for further development .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling. Key steps:

Pyrimidine-pyrrolidine linkage : React 2-methylpyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions (e.g., DIAD, PPh3) to form the ether bond.

Ketone functionalization : Couple the pyrrolidine intermediate with 4-(propan-2-ylsulfanyl)phenylacetic acid via amide or ester coupling reagents (e.g., HATU, DCC).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for accelerated kinetics).

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1DIAD, PPh3, THF, 0°C → RT65–70>95%
2HATU, DIPEA, DCM50–5590–92%

Q. How is structural characterization performed to confirm the compound’s identity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify pyrimidine (δ 8.2–8.5 ppm) and pyrrolidine (δ 3.5–4.0 ppm) moieties .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., CCDC deposition; see Table 2 ) .
  • HRMS : Validate molecular formula (e.g., [M+H]<sup>+</sup> calculated for C20H24N3O2S: 394.1564) .

Q. Table 2: Crystallographic Data (Example)

ParameterValue
Space groupP21/c
Unit cell (Å)a=10.52, b=12.73, c=14.85
Resolution (Å)1.85

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace propan-2-ylsulfanyl with methylthio or aryl groups) .
  • In vitro assays : Test against kinase enzymes (e.g., EGFR, CDK2) using fluorescence polarization or FRET-based assays.
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to ATP pockets .

Key Finding : Pyrimidine-oxygen-pyrrolidine linkage is critical for kinase inhibition (IC50 < 1 µM in preliminary assays) .

Q. What advanced spectroscopic methods resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • LC-MS stability studies : Incubate compound in buffers (pH 2–12) at 37°C for 24h.
  • Degradation products : Identify via QTOF-MS/MS; major degradation at pH >10 due to sulfide oxidation to sulfoxide .
  • Mitigation : Use antioxidants (e.g., BHT) in formulation or stabilize via prodrug design (e.g., ester prodrugs) .

Q. Table 3: Stability Profile

pH% Remaining (24h)Major Degradant
298%None
7.495%Sulfoxide
1060%Sulfone

Q. How can computational modeling predict metabolic pathways and potential toxicity?

Methodological Answer:

  • In silico tools : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism.
  • Predicted pathways : Sulfur oxidation (CYP3A4-mediated) and glucuronidation of the ketone group .
  • Toxicity screening : Assess Ames test parameters (mutagenicity) and hepatotoxicity via mitochondrial membrane potential assays .

Q. What experimental designs address batch-to-batch variability in biological assay results?

Methodological Answer:

  • Randomized block design : Assign compound batches as blocks to minimize variability (see ).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey test to compare IC50 values across batches.
  • QC criteria : Enforce HPLC purity >98% and residual solvent limits (ICH Q3C) .

Q. How do crystallography and NMR elucidate conformational flexibility in solution vs. solid state?

Methodological Answer:

  • Variable-temperature NMR : Analyze rotamer populations of the pyrrolidine ring (ΔG‡ ≈ 12 kcal/mol for ring puckering) .
  • Crystallography : Compare X-ray structures from different solvents (e.g., DMSO vs. ethanol) to identify H-bonding interactions .

Q. What strategies optimize solubility without compromising target binding affinity?

Methodological Answer:

  • Salt formation : Prepare hydrochloride or mesylate salts (improves aqueous solubility by 10-fold) .
  • Co-crystallization : Use cyclodextrins or PEG-based co-solvents (e.g., 20% PEG 400 increases solubility to 5 mg/mL) .

Q. How are kinetic isotope effects (KIEs) used to study reaction mechanisms in synthesis?

Methodological Answer:

  • Deuterium labeling : Synthesize deuterated pyrimidine (C-D bonds at C4/C5) to probe rate-determining steps in coupling reactions.
  • KIE calculation : Compare kH/kD > 1.0 indicates hydrogen transfer is rate-limiting .

Q. What in vitro models assess blood-brain barrier (BBB) penetration for CNS-targeted applications?

Methodological Answer:

  • PAMPA-BBB assay : Measure permeability (Pe) using artificial membrane (logPe > −5.0 suggests BBB penetration) .
  • MDCK-MDR1 cells : Quantify efflux ratio (ER < 2.0 indicates low P-gp efflux) .

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